

2-Chloro-5-(chlorosulfonyl)benzoic acid

molecular structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-5-(chlorosulfonyl)benzoic acid

Cat. No.: B018098

[Get Quote](#)

An In-Depth Technical Guide to **2-Chloro-5-(chlorosulfonyl)benzoic Acid**: Structure, Synthesis, and Application

Introduction

2-Chloro-5-(chlorosulfonyl)benzoic acid is a bifunctional organic compound of significant interest in synthetic chemistry. Characterized by a benzoic acid core substituted with both a chlorine atom and a chlorosulfonyl group, its unique electronic and steric properties make it a versatile building block, particularly in the development of pharmaceutical agents and other fine chemicals. The presence of two highly reactive sites—the carboxylic acid and the sulfonyl chloride—allows for sequential and selective modifications, providing a robust scaffold for constructing complex molecular architectures.

This guide offers a comprehensive analysis of **2-Chloro-5-(chlorosulfonyl)benzoic acid**, intended for researchers, scientists, and professionals in drug development. We will delve into its core molecular structure, physicochemical properties, a field-proven synthesis protocol, and its reactivity, with a focus on its application as a chemical intermediate. The information presented herein is grounded in established chemical principles and supported by authoritative sources to ensure scientific integrity.

Physicochemical Properties and Molecular Structure

The molecular structure of **2-Chloro-5-(chlorosulfonyl)benzoic acid** is defined by a benzene ring substituted at positions 1, 2, and 5 by a carboxylic acid group, a chlorine atom, and a chlorosulfonyl group, respectively. This substitution pattern dictates the molecule's reactivity and physical characteristics.

The IUPAC name for this compound is **2-Chloro-5-(chlorosulfonyl)benzoic acid**[\[1\]](#). Its key identifiers and physicochemical properties are summarized in the table below.

Property	Value	Source(s)
CAS Number	137-64-4	[2] [3]
Molecular Formula	C ₇ H ₄ Cl ₂ O ₄ S	[2] [4]
Molecular Weight	255.075 g/mol	[2] [4]
Melting Point	149-151 °C (synthesis product); 61-62 °C (other sources)	[4] [5] [6]
Boiling Point	402 °C at 760 mmHg	[4] [6]
Density	1.694 g/cm ³	[3] [4]
Appearance	Solid / Crystalline	[2] [5]
Water Solubility	Very slightly soluble (0.94 g/L at 25 °C)	[3] [6]
InChI	InChI=1S/C7H4Cl2O4S/c8-6-2-1-4(14(9,12)13)3-5(6)7(10)11/h1-3H,(H,10,11)	[2]
InChIKey	CLHNTBSDCJLCKV-UHFFFAOYSA-N	[2]
SMILES	C1=CC(=C(C=C1S(=O)(=O)Cl)C(=O)O)Cl	
Synonyms	3-Carboxy-4-chlorobenzenesulfonyl chloride, 5-Chlorosulfonyl-2-chlorobenzoic acid	[2] [3]

Note on Melting Point: Discrepancies in reported melting points may arise from different crystalline forms or purity levels.

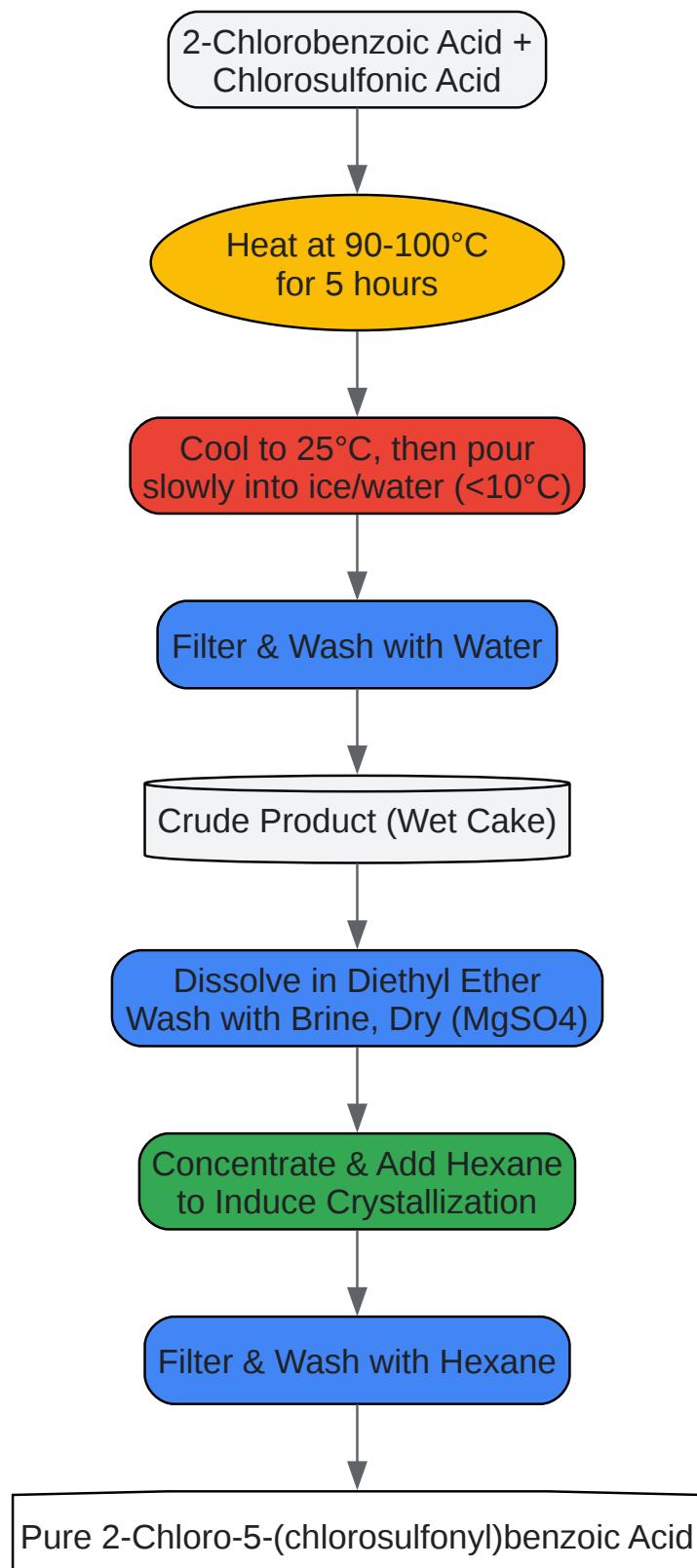
The molecule's reactivity is governed by its functional groups. The chlorosulfonyl group (-SO₂Cl) is a potent electrophile, making it susceptible to nucleophilic attack, most commonly by amines to form stable sulfonamides. The carboxylic acid group (-COOH) can undergo typical

reactions such as esterification or conversion to an acid chloride. The chlorine atom attached to the benzene ring is generally unreactive towards nucleophilic aromatic substitution unless under harsh conditions, but it electronically influences the reactivity of the other functional groups.

Synthesis Protocol: Chlorosulfonation of o-Chlorobenzoic Acid

The most direct and widely cited method for preparing **2-Chloro-5-(chlorosulfonyl)benzoic acid** is the electrophilic aromatic substitution of 2-chlorobenzoic acid using chlorosulfonic acid. This process leverages the strong activating effect of the chlorine and the deactivating, meta-directing effect of the carboxylic acid group to achieve substitution at the desired position.

Causality Behind Experimental Choices:


- Reagent: Chlorosulfonic acid (ClSO_3H) serves as both the solvent and the sulfonating agent. Its highly electrophilic nature is essential for the reaction to proceed on the deactivated benzene ring.
- Temperature Control: The initial heating phase (90-100 °C) provides the necessary activation energy for the sulfonation reaction.^[5] The subsequent cooling and quenching in an ice-water mixture is critical. This step serves two purposes: it precipitates the product, which is poorly soluble in the aqueous medium, and it safely decomposes the excess, highly reactive chlorosulfonic acid. Maintaining a low temperature (<10 °C) during the quench is crucial to prevent hydrolysis of the desired chlorosulfonyl group back to a sulfonic acid.^[5]
- Purification: An ether-hexane solvent system is used for purification. The product is dissolved in diethyl ether, washed to remove water-soluble impurities, and then hexane is added as an anti-solvent to induce crystallization, resulting in a product with high purity.^[5]

Step-by-Step Methodology

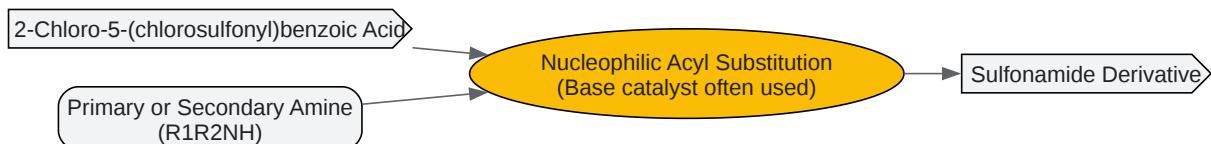
- Reaction Setup: In a suitable reaction vessel, combine 2-chlorobenzoic acid and an excess of chlorosulfonic acid (e.g., a mass ratio of approximately 1:5).^[5]
- Heating: Heat the mixture to 90-100 °C and maintain this temperature for approximately 5 hours with stirring.^[5]

- Cooling & Quenching: Cool the reaction mixture to room temperature (approx. 25 °C).[5] In a separate, larger vessel, prepare a mixture of ice and water. Slowly and carefully pour the reaction mixture into the ice-water slurry over about 1 hour, ensuring the temperature of the slurry does not exceed 10 °C by adding more ice as needed.[5]
- Isolation: Collect the precipitated solid product by filtration. Wash the filter cake thoroughly with cold water to remove residual acids.[5]
- Extraction & Drying: Dissolve the crude wet cake in diethyl ether. Wash the ether layer with a saturated aqueous sodium chloride solution to remove excess water. Dry the organic layer over anhydrous magnesium sulfate.[5]
- Crystallization: Filter off the drying agent. Concentrate the ether solution under reduced pressure while continuously adding hexane. This will cause the product to crystallize.[5]
- Final Product: Concentrate the resulting hexane slurry and collect the crystalline product by filtration. Wash the cake with fresh hexane and air-dry to yield **2-Chloro-5-(chlorosulfonyl)benzoic acid**.[5]

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **2-Chloro-5-(chlorosulfonyl)benzoic acid**.


Reactivity and Applications in Drug Development

The primary utility of **2-Chloro-5-(chlorosulfonyl)benzoic acid** in research and development stems from its role as a versatile chemical intermediate.^[7] Its two distinct functional groups allow for selective, orthogonal reactions.

The chlorosulfonyl group is highly electrophilic and reacts readily with a wide range of nucleophiles. Its reaction with primary or secondary amines to form sulfonamides is of paramount importance in medicinal chemistry. The resulting sulfonamide linkage is metabolically stable and can act as a hydrogen bond donor and acceptor, making it a critical pharmacophore in many drug classes. While this specific molecule is an intermediate, related structures like 2,4-dichloro-5-(chlorosulfonyl)benzoic acid are known precursors in the synthesis of diuretic drugs such as furosemide.^[8] This highlights the value of this structural motif in creating pharmacologically active agents.

The carboxylic acid group provides another site for modification, enabling the extension of the molecular scaffold or the introduction of groups that can modulate solubility and pharmacokinetic properties.

General Sulfonamide Formation

[Click to download full resolution via product page](#)

Caption: General reaction pathway for sulfonamide synthesis.

Structural Elucidation by Spectroscopic Methods

Confirming the structure of synthesized **2-Chloro-5-(chlorosulfonyl)benzoic acid** is achieved through standard spectroscopic techniques. While raw spectral data is not provided here, the expected features based on the molecule's structure are described below. The availability of NMR and IR spectra for this compound is noted in chemical databases.^[9]

- ¹H NMR Spectroscopy: The aromatic region would display three distinct signals corresponding to the protons on the benzene ring. The proton ortho to the carboxylic acid and meta to the sulfonyl chloride would likely appear as a doublet. The proton ortho to the sulfonyl chloride would also be a doublet, and the proton between the chloro and sulfonyl groups would appear as a doublet of doublets. A broad singlet, often downfield, would be observed for the acidic proton of the carboxylic acid.
- ¹³C NMR Spectroscopy: The spectrum would show seven unique carbon signals: one for the carbonyl carbon of the carboxylic acid (typically ~165-175 ppm) and six for the aromatic carbons, whose chemical shifts would be influenced by the attached substituents.
- Infrared (IR) Spectroscopy: Key characteristic absorption bands would confirm the presence of the functional groups:
 - A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).
 - A sharp C=O stretch from the carboxylic acid (~1700 cm⁻¹).
 - Two strong, characteristic S=O stretches for the sulfonyl chloride group (asymmetric at ~1375 cm⁻¹ and symmetric at ~1180 cm⁻¹).
- Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of 255.08 g/mol, with a characteristic isotopic pattern due to the presence of two chlorine atoms. Key fragmentation patterns would likely include the loss of Cl, SO₂, and COOH.

Safety and Handling

2-Chloro-5-(chlorosulfonyl)benzoic acid is a reactive and corrosive chemical that requires careful handling.[\[10\]](#)[\[11\]](#)

- Handling: Work should be conducted in a well-ventilated area or under a chemical fume hood.[\[10\]](#)[\[11\]](#) Wear suitable personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid contact with skin and eyes and prevent the formation of dust.[\[10\]](#)

- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10] This compound is sensitive to moisture, as the chlorosulfonyl group can hydrolyze to sulfonic acid.[11] It should be stored away from incompatible materials such as strong oxidizing agents, strong bases, and water.[11]
- Hazards: The compound is corrosive and can cause severe skin burns and eye damage.[12] In case of contact, rinse the affected area immediately with plenty of water.[13]

Conclusion

2-Chloro-5-(chlorosulfonyl)benzoic acid is a foundational intermediate in organic synthesis. Its molecular structure, featuring strategically positioned chloro, chlorosulfonyl, and carboxylic acid groups, provides a platform for diverse chemical transformations. The reliable synthesis via chlorosulfonylation of 2-chlorobenzoic acid makes it an accessible starting material. Its high reactivity, particularly of the chlorosulfonyl group towards nucleophiles to form stable sulfonamides, cements its importance in the pipeline of pharmaceutical and agrochemical development. A thorough understanding of its properties, synthesis, and handling is essential for any scientist leveraging this versatile molecule in their research endeavors.

References

- PrepChem.com. Synthesis of 2-Chloro-5-chlorosulfonylbenzoic Acid. [Link]
- PubChem. 2,4-Dichloro-5-(chlorosulphonyl)benzoic acid. [Link]
- Chemsoc. **2-chloro-5-(chlorosulfonyl)benzoic acid** | CAS#:137-64-4. [Link]
- Google Patents. Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
- Google Patents. Process for preparing 2-chloro-5-sulfamoylbenzoic acids.
- National Institute of Standards and Technology. Safety Data Sheet - Benzoic Acid (Acidimetric Standard). [Link]
- SIELC Technologies. Benzoic acid, 2-chloro-5-(chlorosulfonyl)-. [Link]
- PrepChem.com. Synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid. [Link]
- U.S. Environmental Protection Agency. Benzoic acid, 2-chloro-5-(chlorosulfonyl)- - Substance Details. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 2. 2-Chloro-5-chlorosulfonyl-benzoic acid | CymitQuimica [cymitquimica.com]
- 3. CAS # 137-64-4, 2-Chloro-5-(chlorosulfonyl)benzoic acid, 3-Carboxy-4-chlorobenzenesulfonyl chloride, 5-Chlorosulfonyl-2-chlorobenzoic acid, NSC 137839 - chemBlink [chemblink.com]
- 4. 2-chloro-5-(chlorosulfonyl)benzoic acid | CAS#:137-64-4 | Chemsric [chemsrc.com]
- 5. prepchem.com [prepchem.com]
- 6. echemi.com [echemi.com]
- 7. chemimpex.com [chemimpex.com]
- 8. benchchem.com [benchchem.com]
- 9. 2-chloro-5-(chlorosulfonyl)-benzoicaci(137-64-4) 1H NMR spectrum [chemicalbook.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. tsapps.nist.gov [tsapps.nist.gov]
- To cite this document: BenchChem. [2-Chloro-5-(chlorosulfonyl)benzoic acid molecular structure]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b018098#2-chloro-5-chlorosulfonyl-benzoic-acid-molecular-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com